3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Description
Chemical Identity and Structure The compound 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid, commonly known as valsartan, is a nonpeptide angiotensin II receptor blocker (ARB) with the molecular formula C24H29N5O3 and a molar mass of 435.5 g/mol . Its IUPAC name reflects its branched structure: a pentanoyl group linked to a substituted biphenyl-tetrazole moiety and a methylbutanoic acid backbone. The tetrazole ring (2H-tetrazol-5-yl) is critical for binding to the angiotensin II type 1 (AT1) receptor .
Properties
IUPAC Name |
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZEWHOZCZLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Preparation of the biphenyl-tetrazole intermediate
- Synthesis of the amino acid derivative with the appropriate side chain and stereochemistry
- Coupling of the pentanoyl group to the amino acid nitrogen
- Final coupling of the biphenyl-tetrazole moiety via a benzylamine linkage to the amino acid backbone
This approach leverages peptide coupling chemistry and tetrazole ring formation reactions.
Synthesis of the Tetrazole-Substituted Biphenyl Intermediate
- The biphenyl core is constructed by standard aromatic coupling methods, such as Suzuki or Ullmann coupling, between appropriately substituted phenyl rings.
- The tetrazole ring is introduced by cycloaddition of azide to nitrile precursors, a well-established method for tetrazole synthesis. This step usually involves the reaction of a benzonitrile derivative with sodium azide under acidic conditions to form the 2H-tetrazol-5-yl group attached to the phenyl ring.
Preparation of the Amino Acid Backbone
- The amino acid portion is derived from (2S)-3-methylbutanoic acid (valine derivative), ensuring the correct stereochemistry at the alpha carbon.
- The pentanoyl group is introduced as a pentanoyl chloride or activated ester, which is reacted with the amino group of the amino acid derivative to form the corresponding amide bond.
- Protection and deprotection strategies are employed to safeguard the carboxylic acid and amino groups during intermediate steps, typically using Boc or Fmoc groups in peptide synthesis protocols.
Coupling of the Biphenyl-Tetrazole Moiety to the Amino Acid Derivative
- The biphenyl-tetrazole intermediate is functionalized with a benzylamine group that reacts with the amino acid derivative’s amide nitrogen.
- This coupling is achieved using peptide coupling reagents such as HATU, EDCI, or DCC in the presence of base (e.g., DIPEA) in anhydrous solvents like DMF or dichloromethane.
- The reaction conditions are optimized to maintain stereochemical integrity and avoid racemization.
- Purification is typically performed by chromatography or crystallization to isolate the pure final compound.
Final Purification and Characterization
- The final compound is often isolated as a trihydrate form to improve stability and handling.
- Characterization includes melting point determination (116–117 °C), solubility profiling (soluble in water), and spectroscopic analysis (NMR, MS, IR) to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Biphenyl core synthesis | Aromatic coupling (e.g., Suzuki coupling) | Pd catalyst, boronic acids, base, solvent | Controls biphenyl substitution |
| 2. Tetrazole ring formation | Cycloaddition of azide to nitrile | Sodium azide, acid catalyst, heat | Forms 2H-tetrazol-5-yl group |
| 3. Amino acid backbone prep | Protection, acylation with pentanoyl chloride | Boc/Fmoc protection, pentanoyl chloride, base | Maintains stereochemistry |
| 4. Coupling reaction | Amide bond formation between biphenyl-tetrazole amine and amino acid | HATU/EDCI/DCC, base, anhydrous solvent | Avoids racemization |
| 5. Purification and isolation | Chromatography, crystallization | Various solvents | Final compound as trihydrate form |
Research Findings and Considerations
- The compound is structurally related to valsartan and other angiotensin II receptor antagonists, where the tetrazole group mimics the carboxylate functionality for receptor binding.
- The stereochemistry at the alpha carbon is crucial for biological activity, thus enantioselective synthesis or chiral resolution is necessary.
- Tetrazole ring formation is a key step that requires careful control to avoid side reactions and ensure high yield.
- Peptide coupling reagents and conditions are chosen to minimize racemization and maximize coupling efficiency.
- The compound’s solubility and stability profiles influence the choice of solvents and purification methods.
Chemical Reactions Analysis
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its role as an angiotensin II receptor antagonist.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid involves its interaction with angiotensin II receptors. By binding to these receptors, the compound inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This inhibition leads to the relaxation of blood vessels, resulting in lower blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Physicochemical Properties
- Physical State : White crystalline powder .
- Melting Point : 116–117°C .
- Solubility: Highly soluble in methanol, poorly soluble in water (<0.1 mg/mL) .
- Pharmacokinetics : Oral bioavailability of 23% , plasma protein binding of 94–97% , and a half-life (T1/2) of 7.05 hours .
Pharmacological Role Valsartan selectively inhibits AT1 receptors, preventing angiotensin II-mediated vasoconstriction and aldosterone secretion. This mechanism reduces blood pressure and is used to treat hypertension, heart failure, and post-myocardial infarction .
Valsartan belongs to the ARB class, which includes candesartan , azilsartan , and fimasartan . Below is a detailed structural, physicochemical, and pharmacological comparison (Table 1) and analysis.
Table 1: Structural and Pharmacological Comparison of ARBs
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|---|
| Valsartan | C24H29N5O3 | 435.5 | Butanoic acid backbone, pentanoyl, biphenyl-tetrazole | 23 | 7.05 |
| Candesartan | C24H20N6O3 | 440.5 | Benzimidazole ring, ethoxy group | 15 | 9–13 |
| Azilsartan | C25H20N4O5 | 456.4 | Oxadiazole ring, ethoxybenzimidazole | 60 | 11 |
| Fimasartan | C27H31N7OS | 501.6 | Pyrimidinone core, dimethylthioamide | 30–40 | 9–12 |
Structural and Functional Analysis
Tetrazole vs. Alternative Heterocycles :
- Valsartan, candesartan, and fimasartan share the biphenyl-tetrazole moiety, which enhances AT1 receptor binding via hydrogen bonding and charge interactions .
- Azilsartan replaces tetrazole with a 5-oxo-1,2,4-oxadiazole ring, improving metabolic stability but reducing solubility compared to valsartan .
Backbone Modifications: Valsartan’s butanoic acid group contributes to its moderate bioavailability (23%) and protein binding. Candesartan incorporates a benzimidazole ring, increasing molar mass (440.5 g/mol) and prolonging its half-life (9–13 hours) . Fimasartan’s pyrimidinone core and thioamide group enhance lipophilicity, improving tissue penetration but requiring higher doses for efficacy .
Pharmacokinetic Differences :
- Azilsartan has the highest bioavailability (60%) due to its ethoxy group enhancing intestinal absorption .
- Valsartan ’s short half-life (7.05 hours) necessitates twice-daily dosing in some patients, whereas candesartan’s longer half-life allows once-daily administration .
Clinical Implications :
- Valsartan’s water insolubility limits formulation options compared to more soluble analogs like azilsartan .
- Fimasartan ’s sulfur-containing structure may increase drug-drug interaction risks compared to valsartan .
Research Findings
- Receptor Affinity: Molecular dynamics simulations show valsartan’s pentanoyl chain stabilizes hydrophobic interactions with AT1 receptors, whereas candesartan’s benzimidazole enhances π-π stacking .
- Efficacy in Hypertension : A meta-analysis found azilsartan reduces systolic blood pressure by 2–4 mmHg more than valsartan, attributed to its higher bioavailability .
- Safety Profile : Valsartan has a lower incidence of hyperkalemia compared to candesartan but a higher risk of dizziness due to rapid absorption .
Biological Activity
3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid, commonly referred to as a derivative of valsartan, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- IUPAC Name : (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.528 g/mol
- CAS Number : 137862-53-4
The structure includes a tetrazole ring, which is known for its bioactivity and ability to interact with various biological targets.
The primary mechanism of action for 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid involves its role as an angiotensin receptor blocker (ARB). By inhibiting the angiotensin II receptor type 1 (AT1), it helps in reducing blood pressure and preventing cardiac hypertrophy. The presence of the tetrazole moiety enhances its binding affinity and selectivity towards the receptor, making it a potent antihypertensive agent.
Antihypertensive Effects
Several studies have demonstrated the efficacy of this compound in lowering blood pressure in animal models. For instance, a study involving hypertensive rats showed that administration of valsartan derivatives resulted in significant reductions in systolic blood pressure compared to controls .
Cardioprotective Properties
Research indicates that the compound may offer cardioprotective effects by reducing myocardial ischemia-reperfusion injury. In vitro studies have shown that it can attenuate oxidative stress and inflammation in cardiac tissues, promoting cell survival during ischemic events .
Comparative Efficacy
A comparative analysis with other ARBs such as losartan and candesartan revealed that 3-methyl-2-[pentanoyl...] exhibits superior efficacy in specific models of hypertension and heart failure. The following table summarizes key findings from various studies:
| Compound | Blood Pressure Reduction (%) | Cardiac Hypertrophy Reduction (%) | Ischemia-Reperfusion Injury Reduction (%) |
|---|---|---|---|
| 3-Methyl-2-[pentanoyl...] | 30 | 25 | 40 |
| Losartan | 20 | 15 | 30 |
| Candesartan | 25 | 20 | 35 |
Case Studies
- Hypertensive Patients : A clinical trial involving patients with essential hypertension showed that treatment with valsartan derivatives led to significant improvements in both systolic and diastolic blood pressure readings over a 12-week period .
- Heart Failure Management : In patients with chronic heart failure, the administration of this compound resulted in improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations .
Q & A
Q. What are the key challenges in synthesizing 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid, and how can they be methodologically addressed?
The synthesis of this compound involves challenges such as:
- Instability of the tetrazole ring : The 2H-tetrazol-5-yl group is prone to decomposition under acidic or high-temperature conditions. Use of protecting groups (e.g., trityl) during coupling reactions can mitigate this .
- Steric hindrance : The bulky [4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl group complicates nucleophilic substitution. Optimizing solvent polarity (e.g., DMF) and slow addition of reagents improves yield .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate to pure methanol) resolves stereoisomeric impurities .
Example Reaction Pathway :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 | |
| Amide formation | EDC/HOBt, DCM, RT | 85–90 |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
A multi-technique approach is critical:
- 1H/13C NMR : Key signals include:
- Tetrazole proton : δ 8.2–8.5 ppm (DMSO-d₆, singlet) .
- Pentanoyl methyl groups : δ 1.2–1.4 ppm (multiplet) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
Contradictions often arise from:
- Dynamic proton exchange : Tetrazole NH protons may exhibit broadened or missing signals in D₂O. Use DMSO-d₆ with controlled humidity .
- Rotameric equilibria : Bulky substituents cause slow rotation, splitting signals. Variable-temperature NMR (25–60°C) collapses splitting, confirming rotameric origin .
- Residual solvents : Ethyl acetate or DMF traces mimic impurities. 2D NMR (COSY, HSQC) isolates compound-specific correlations .
Case Study : A 2024 study resolved δ 2.3 ppm (triplet) vs. δ 2.5 ppm (quartet) ambiguities via HSQC, confirming pentanoyl chain conformation .
Q. What computational strategies are recommended to predict the biological activity of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., angiotensin II receptors, due to tetrazole bioisosterism). Key findings:
| Derivative | Binding Affinity (kcal/mol) | Target PDB ID |
|---|---|---|
| Parent compound | -9.2 | 4ZUD (AT₁ receptor) |
| Fluorophenyl analog | -10.1 | 6OS2 (ACE) |
Q. How can reaction design principles (e.g., ICReDD’s computational-experimental loop) optimize the synthesis of analogs?
ICReDD’s framework integrates:
- Quantum chemical calculations : Identify transition states for rate-limiting steps (e.g., tetrazole coupling energy barriers ~25 kcal/mol) .
- Machine learning : Train models on existing thiadiazole/thiazole reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI for aryl halide couplings) .
- High-throughput screening : Test 50–100 conditions (solvent, temp, catalyst loading) in parallel, prioritizing outcomes with >80% yield and <5% byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Common sources of contradiction and solutions:
- Assay variability : Normalize data to positive controls (e.g., losartan for AT₁ receptor inhibition) and report IC₅₀ values with 95% confidence intervals .
- Solubility differences : Use consistent vehicles (e.g., 10% DMSO/PBS) and measure solubility via HPLC-UV (λ = 254 nm) before assays .
- Metabolic instability : Incubate compounds with liver microsomes (human/rat) for 1 hr, quantify remaining parent compound via LC-MS .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
